3-Chloro-1,3-diphenylpropan-1-one
Description
Properties
CAS No. |
32831-01-9 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
3-chloro-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
CLQXJFQXXHFKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1,3-diphenylpropan-1-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically occurs under reflux conditions, where the 1,3-diphenylpropan-1-one is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly to the solution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are standard oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-amino-1,3-diphenylpropan-1-one.
Reduction: 3-chloro-1,3-diphenylpropan-1-ol.
Oxidation: 3-chloro-1,3-diphenylpropanoic acid.
Scientific Research Applications
3-Chloro-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-chloro-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 1,3-Diphenylpropan-1-one
- Structure : Lacks the chlorine atom at position 3.
- Reactivity : Undergoes transfer hydrogenation in ionic liquids to form 1,3-diphenylpropan-1-ol selectively, attributed to interactions between the ionic liquid and carbonyl group .
- Applications : Serves as a precursor for chalcone derivatives and hydrogenation studies.
Structural Isomer: 3-Chloro-1,1-diphenylpropan-2-one (CAS 13294-63-8)
- Structure : Ketone at position 2, chlorine at position 3, and phenyl groups at positions 1 and 1.
- Properties: Same molecular weight (244.72 g/mol) but distinct stereoelectronic effects due to ketone positioning.
Functional Group Variants
2,3-Epoxy-1,3-diphenylpropan-1-one
- Structure : Epoxide group between carbons 2 and 3.
- Synthesis : Prepared via acid-catalyzed epoxidation of chalcone derivatives .
- Reactivity : Epoxide ring-opening reactions enable access to diols or other functionalized products.
3-Hydroxy-1,3-diphenylpropan-1-one
Chlorinated Derivatives
1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS 857233-13-7)
- Structure : Hydroxy and 3-chlorophenyl groups at position 1; ketone at position 2.
- Applications : Intermediate in the synthesis of Bupropion (antidepressant). Exhibits a melting point of 45–47°C .
3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one (CAS 1480662-90-5)
Reactivity and Research Findings
- Hydrogenation : The parent compound (1,3-diphenylpropan-1-one) is reduced to 1,3-diphenylpropan-1-ol in ionic liquids, but the chloro derivative may exhibit altered pathways due to electron-withdrawing effects of chlorine .
- Mannich Reactions : Hydroxy and morpholine-substituted analogs form pyrazolines, whereas the chloro derivative could undergo substitution reactions (e.g., SN2) due to the leaving group ability of Cl .
- Synthesis : Chlorination of 1,3-diphenylpropan-1-one at position 3 is a plausible route, though direct evidence is lacking. Epoxy derivatives are synthesized via acid-catalyzed epoxidation .
Q & A
Q. What are the key considerations for synthesizing 3-Chloro-1,3-diphenylpropan-1-one with high purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation of diphenylpropanone derivatives. Critical parameters include:
- Reagents : Use anhydrous AlCl₃ as a catalyst for electrophilic substitution .
- Solvent : Dichloromethane or chloroform to stabilize intermediates .
- Temperature : Controlled reflux (40–60°C) to avoid side reactions like over-halogenation .
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials and byproducts .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement . Ensure crystal quality by slow evaporation from ethanol.
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with similar ketones (e.g., 3-Chloro-1-phenyl-1-propanone: δ 7.8–7.3 ppm for aromatic protons) .
- FT-IR : Confirm C=O stretch at ~1680 cm⁻¹ and C-Cl at ~750 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR (DEPT for carbon types) and GC-MS to confirm molecular ions .
- Computational Modeling : Optimize geometries using DFT (B3LYP/6-31G*) and compare calculated vs. experimental spectra .
- Crystallographic Validation : Resolve ambiguities in substituent positions via single-crystal analysis (SHELXL refinement) .
Q. What experimental strategies optimize this compound’s role in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ Ru-BINAP complexes for enantioselective hydrogenation of ketone intermediates .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers via esterification .
- Substitution Reactions : Replace the chloro group with nucleophiles (e.g., amines) under phase-transfer conditions (TBAB, K₂CO₃) .
Q. How does this compound interact with environmental surfaces in laboratory settings?
- Methodological Answer :
- Adsorption Studies : Apply microspectroscopic imaging (AFM-IR) to track adsorption on silica or polymer surfaces .
- Reactivity with Oxidants : Expose to ozone (10 ppm) in controlled chambers and analyze degradation products via LC-MS .
- Thermodynamic Analysis : Calculate partition coefficients (log Kow) to predict environmental mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
